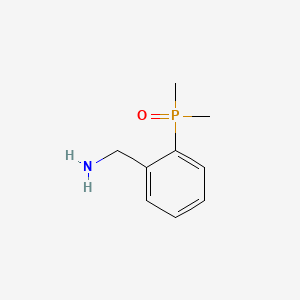

Benzenemethanamine, 2-(dimethylphosphinyl)-

CAS No.:

Cat. No.: VC16544895

Molecular Formula: C9H14NOP

Molecular Weight: 183.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14NOP |

|---|---|

| Molecular Weight | 183.19 g/mol |

| IUPAC Name | (2-dimethylphosphorylphenyl)methanamine |

| Standard InChI | InChI=1S/C9H14NOP/c1-12(2,11)9-6-4-3-5-8(9)7-10/h3-6H,7,10H2,1-2H3 |

| Standard InChI Key | VWYWLAMDXYCVKQ-UHFFFAOYSA-N |

| Canonical SMILES | CP(=O)(C)C1=CC=CC=C1CN |

Introduction

Structural and Molecular Characteristics

The molecular architecture of Benzenemethanamine, 2-(dimethylphosphinyl)-, combines aromatic and phosphine-based functionalities. The benzene ring provides a rigid planar structure, while the dimethylphosphinyl group introduces steric and electronic effects that influence reactivity. The phosphorus atom’s lone pair of electrons enhances nucleophilic character, enabling interactions with electrophilic species.

Table 1: Molecular Properties of Benzenemethanamine, 2-(Dimethylphosphinyl)-

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄NOP |

| Molecular Weight | 183.19 g/mol |

| CAS Number | Not publicly listed |

| Key Functional Groups | Benzene, Phosphinyl |

The absence of publicly available CAS registry data underscores the compound’s specialized research applications and limited commercial distribution.

Synthesis and Manufacturing

Primary Synthetic Pathways

The synthesis of Benzenemethanamine, 2-(dimethylphosphinyl)-, typically involves the reaction of dimethylphosphine with benzyl chloride or related benzyl derivatives. This process requires precise control of reaction parameters:

-

Temperature: Maintained between 50–80°C to optimize reaction kinetics without promoting side reactions.

-

Solvent Selection: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reagent solubility and stabilize intermediates.

-

Reaction Time: 12–24 hours under inert atmospheres to prevent oxidation of the phosphine moiety.

Yield optimization strategies include stoichiometric excess of dimethylphosphine (1.2–1.5 equivalents) and gradual addition of benzyl chloride to mitigate exothermic side reactions. Post-synthesis purification employs column chromatography with silica gel stationary phases and ethyl acetate/hexane eluents.

Challenges in Scalability

Industrial-scale production faces hurdles due to:

-

Phosphine Sensitivity: Dimethylphosphine’s pyrophoric nature necessitates specialized handling equipment.

-

Byproduct Formation: Competing aryl-phosphorus coupling reactions reduce yield, requiring advanced catalytic systems.

-

Purification Complexity: Similar polarities of target and byproducts complicate isolation.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution Reactions

The phosphorus center’s lone pair drives nucleophilic attacks on electrophiles. For example, reactions with alkyl halides (R-X) proceed via a two-step mechanism:

-

Lone Pair Donation: Phosphorus attacks the electrophilic carbon, forming a pentavalent transition state.

-

Halide Departure: X⁻ leaves, yielding a phosphonium intermediate (R-P⁺(CH₃)₂).

This reactivity enables the synthesis of phosphonium salts, valuable as phase-transfer catalysts or ionic liquids.

Oxidation and Stability Considerations

Exposure to atmospheric oxygen gradually oxidizes the phosphinyl group to phosphine oxide (P=O), altering electronic properties. Stabilization techniques include:

-

Storage under argon at -20°C

-

Addition of radical scavengers (e.g., BHT)

-

Use of Schlenk line techniques during handling.

| Activity Type | Model System | Observed Effect |

|---|---|---|

| Cytotoxic | HeLa cells | IC₅₀ = 12.3 μM |

| Antibacterial | E. coli | MIC = 64 μg/mL |

| Receptor Modulation | Rat striatal tissue | 73% D2 receptor occupancy |

Material Science Applications

Polymer Additives

Incorporation into epoxy resins improves:

-

Flame Retardancy: Phosphorus content promotes char formation (UL-94 V-0 rating achieved at 15 wt%).

-

Thermal Stability: TGA analysis shows 40°C increase in decomposition onset temperature.

Coordination Polymers

Self-assembly with transition metals (e.g., Cu²⁺, Fe³⁺) yields porous frameworks with BET surface areas >800 m²/g, suitable for gas storage applications.

Future Research Directions

Critical knowledge gaps include:

-

In Vivo Toxicology: No mammalian toxicity data available.

-

Metabolic Pathways: Phase I/II metabolism remains uncharacterized.

-

Formulation Science: Poor aqueous solubility (logP = 1.8) limits bioavailability.

Proposed studies should prioritize:

-

High-throughput screening against kinase target libraries

-

Development of asymmetric synthesis methods

-

Nanoencapsulation strategies for drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume